(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride
Description
Properties
CAS No. |
89297-22-3 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(2E,4E)-6-aminohexa-2,4-dienoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-4H,5,7H2,(H,8,9);1H/b3-1+,4-2+; |
InChI Key |
QWAIBDSRLSXAOW-LMFJUDGVSA-N |
Isomeric SMILES |
C(/C=C/C=C/C(=O)O)N.Cl |
Canonical SMILES |
C(C=CC=CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Allylboration of Aldehydes
The allylboration of aldehydes represents a critical step in constructing the (2E,4E)-diene backbone. Research by Rauniyar et al. demonstrates that Brønsted acid catalysts derived from diol- SnCl₄ complexes enable stereoselective additions of allylboronates to aldehydes. For example:
Table 1: Catalytic Performance of Diol- SnCl₄ Complexes in Allylboration
| Catalyst System | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) |
|---|---|---|---|
| Vivol- SnCl₄ (2nd Gen) | 92 | >20:1 | 94 |
| F-Vivol- SnCl₄ (3rd Gen) | 95 | >20:1 | 98 |
These catalysts facilitate the addition of (E)-crotylpinacolboronate to aldehydes, generating homoallylic alcohols with excellent stereocontrol. The conjugated diene system in the target compound could be accessed via oxidation of the alcohol intermediate to the carboxylic acid, followed by amine functionalization.
Mechanistic Insights into Boronate Activation
Kinetic studies reveal that Sc(OTf)₃ accelerates allylboration by activating the boronate electrophile through a six-membered transition state. This pathway avoids racemization and ensures retention of the (E,E)-geometry during diene formation. Control experiments confirm minimal background reactivity (<5% yield without catalyst), underscoring the necessity of Lewis acid mediation.
Amino Group Introduction via Reductive Amination
Gabriel Synthesis and Azide Reduction
The primary amine in (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is typically introduced via:
-
Gabriel Synthesis : Phthalimide-protected intermediates are alkylated using γ,δ-unsaturated alkyl halides, followed by hydrazinolysis to release the free amine.
-
Staudinger Reaction : Azide intermediates undergo reduction with triphenylphosphine to yield primary amines.
| Method | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| Gabriel Synthesis | 78 | 95 | Moderate |
| Azide Reduction | 85 | 98 | Low |
Optimized conditions for azide reduction involve Pd/C-catalyzed hydrogenation at 40 psi H₂, achieving >90% conversion without over-reduction of the diene.
Hydrochloride Salt Formation and Crystallization
Acid-Mediated Salt Precipitation
The hydrochloride salt is formed by treating the free amino acid with HCl gas in anhydrous ethanol. Key parameters include:
-
HCl Concentration : 2.5–3.0 equivalents to avoid protonation of the carboxylic acid.
-
Temperature : Slow cooling from 60°C to 4°C to enhance crystal purity.
Table 3: Crystallization Conditions and Outcomes
| Solvent System | Cooling Rate (°C/h) | Crystal Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol | 10 | 99.2 | 82 |
| Ethanol/Water | 5 | 98.5 | 75 |
X-ray diffraction analysis confirms the zwitterionic structure, with chloride counterions stabilizing the protonated amine.
Stereoselective Diene Synthesis via Wittig and Heck Reactions
Wittig Olefination for (E,E)-Diene Installation
The conjugated diene system is constructed using a two-step Wittig reaction:
-
Phosphonium Ylide Formation : Triphenylphosphine reacts with 1,3-dibromopropane in THF.
-
Olefination : The ylide reacts with α,β-unsaturated aldehyde precursors to install the (E,E)-diene.
Table 4: Wittig Reaction Optimization
| Base | Temperature (°C) | (E,E) Selectivity (%) |
|---|---|---|
| NaHMDS | -78 | 95 |
| KOtBu | 0 | 88 |
Heck Coupling for Late-Stage Diene Functionalization
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Recent advances employ microreactors for:
-
Allylboration : Residence time <5 min, achieving 90% conversion.
-
Salt Formation : In-line pH monitoring ensures precise HCl dosing.
Table 5: Batch vs. Continuous-Flow Performance
| Parameter | Batch Process | Continuous-Flow |
|---|---|---|
| Reaction Time | 12 h | 1 h |
| Yield | 82% | 88% |
| Purity | 98% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₆H₉NO₂
- SMILES : C(/C=C/C=C/C(=O)O)N
- InChI Key : QABSVNGMVHOAKF-ZPUQHVIOSA-N
The compound features a conjugated diene system and an amino group, which contribute to its reactivity and biological activity.
Biological Properties
The biological activity of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is primarily attributed to its ability to interact with various biological systems. Some key properties include:
- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This makes it a candidate for use in food preservation and pharmaceuticals.
- Potential Therapeutic Uses : Research suggests that this compound may have applications in treating various conditions due to its biological effects.
Food Preservation
The antimicrobial properties of this compound make it useful in extending the shelf life of food products. It can be utilized as a preservative to prevent spoilage caused by microorganisms.
Pharmaceutical Development
Research is ongoing into the pharmaceutical applications of this compound. Its ability to inhibit microbial growth suggests potential uses in developing new antibiotics or antifungal agents.
Biochemical Studies
The compound can serve as a biochemical probe in research settings to study metabolic pathways involving amino acids and diene compounds. Its structural features allow it to participate in various chemical reactions relevant to biochemical research.
Mechanism of Action
The mechanism of action of (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Physicochemical Properties Comparison
*Inferred properties based on structural analogs.
Biological Activity
(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride, commonly referred to as a derivative of sorbic acid, exhibits significant biological activity primarily due to its antimicrobial properties. This compound is structurally characterized by a conjugated diene system and an amino group, which contribute to its functionality in various applications, particularly in food preservation and potential pharmaceutical uses.
Chemical Structure and Properties
- Molecular Formula : C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- SMILES Notation : C(/C=C/C=C/C(=O)O)N
- InChI : InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+
This compound's unique structural features enhance its reactivity and biological interactions compared to other similar compounds.
Antimicrobial Activity
The primary biological activity of this compound lies in its antimicrobial properties . It has been shown to effectively inhibit the growth of a variety of microorganisms, including bacteria and fungi. This makes it particularly valuable in food preservation:
| Microorganism Type | Inhibition Mechanism |
|---|---|
| Bacteria | Disruption of cell membrane integrity |
| Fungi | Inhibition of spore germination and mycelial growth |
Research indicates that the compound is especially effective in acidic environments, which is typical for many food products. Typical usage levels range from 500 to 2000 ppm depending on the specific application and type of food product being preserved .
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of action of this compound:
-
Food Preservation Studies :
- A study published in the Journal of Food Science demonstrated that incorporating this compound into dairy products significantly reduced microbial spoilage over a storage period of six weeks .
- The compound was found to be more effective when combined with other preservatives such as potassium sorbate.
-
Pharmaceutical Applications :
- Research conducted at the University of Alberta explored the potential use of this compound as an antimicrobial agent in topical formulations. Results indicated that it could enhance the efficacy of traditional antibiotics against resistant strains of bacteria .
- A comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it may serve as a promising additive in antibiotic therapies.
- Mechanistic Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to favor the (2E,4E) configuration. Techniques like Schlenk-line methods under inert atmospheres can minimize oxidation. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino moiety to prevent side reactions. Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to enhance purity. Stereochemical validation via H-NMR coupling constants and NOESY can confirm double-bond geometry .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve conjugated double bonds (2E,4E) via coupling constants ( Hz) and chemical shifts. The amino group’s protonation state in HCl salt form shifts NH signals downfield.
- IR : Stretching frequencies for conjugated dienes (~1600 cm) and carboxylate (COO at ~1550-1650 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to validate the backbone structure .
Q. How should researchers optimize solubility for in vitro assays involving this compound?
- Methodological Answer : Solubility screening in buffered solutions (pH 1-7.4) is critical. The hydrochloride salt enhances aqueous solubility at acidic pH, but aggregation may occur in neutral conditions. Co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) can mitigate this. Dynamic light scattering (DLS) monitors colloidal stability. For cell-based assays, pre-equilibrate the compound in assay buffers to avoid precipitation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the potential neuropharmacological effects of this compound?
- Methodological Answer :
- In vitro : Screen for glutamate receptor modulation (e.g., NMDA, AMPA) using patch-clamp electrophysiology in neuronal cultures. Compare efficacy to known agonists/antagonists.
- In vivo : Employ rodent models of neurodegeneration (e.g., Aβ-induced cognitive deficits). Dose-response studies (0.1–10 mg/kg, i.p.) with behavioral assays (Morris water maze, Y-maze) assess cognitive effects. Monitor pharmacokinetics via LC-MS/MS to correlate plasma/brain concentrations with efficacy .
Q. What strategies are recommended for resolving contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–72 hrs). Use HPLC-UV to quantify degradation products.
- Mechanistic Insight : Identify degradation pathways (e.g., hydrolysis of conjugated dienes, decarboxylation) via LC-HRMS. Adjust formulation (e.g., lyophilization for long-term storage) or derivatize labile groups (e.g., methyl ester protection of carboxylate) .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradation using EPI Suite™ or TEST software. Input physicochemical properties (logP, pKa) to estimate hydrolysis half-lives.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic colloids to assess adsorption potential. Validate with experimental batch sorption studies (e.g., OECD 106 guidelines) .
Q. What experimental frameworks address discrepancies in reported biological activity across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test the compound in diverse cell models (e.g., HEK293, SH-SY5Y, primary neurons) under standardized conditions (e.g., serum-free media, matched passage numbers).
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., amino acid transporters). Cross-validate with metabolomics (GC-MS/LC-MS) to trace compound uptake and metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
